Cas no 1339482-92-6 (3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine)

3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine is a synthetic compound characterized by its unique structural features. This imidazo[4,5-b]pyridine derivative exhibits significant chemical stability and versatility in organic synthesis. Its incorporation of a piperidinyl substituent enhances its reactivity, making it a valuable intermediate in the synthesis of biologically active molecules. The compound's well-defined structure and predictable reactivity contribute to its utility in research and development endeavors.
3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine structure
1339482-92-6 structure
Product name:3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
CAS No:1339482-92-6
MF:C12H16N4
Molecular Weight:216.282241821289
CID:5573128

3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine 化学的及び物理的性質

名前と識別子

    • 3H-Imidazo[4,5-b]pyridine, 3-methyl-2-(3-piperidinyl)-
    • 3-Methyl-2-(piperidin-3-yl)-3h-imidazo[4,5-b]pyridine
    • 3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
    • インチ: 1S/C12H16N4/c1-16-11(9-4-2-6-13-8-9)15-10-5-3-7-14-12(10)16/h3,5,7,9,13H,2,4,6,8H2,1H3
    • InChIKey: DDWMGKYIBQHALJ-UHFFFAOYSA-N
    • SMILES: C12N(C)C(C3CCCNC3)=NC1=CC=CN=2

じっけんとくせい

  • 密度みつど: 1.31±0.1 g/cm3(Predicted)
  • Boiling Point: 417.1±35.0 °C(Predicted)
  • 酸度系数(pKa): 9.53±0.10(Predicted)

3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1907-1662-0.5g
3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
1339482-92-6 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-1662-1g
3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
1339482-92-6 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-1662-5g
3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
1339482-92-6 95%+
5g
$1203.0 2023-09-07
TRC
M233546-100mg
3-Methyl-2-(piperidin-3-yl)-3h-imidazo[4,5-b]pyridine
1339482-92-6
100mg
$ 95.00 2022-06-04
Life Chemicals
F1907-1662-0.25g
3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
1339482-92-6 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-1662-10g
3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
1339482-92-6 95%+
10g
$1684.0 2023-09-07
TRC
M233546-1g
3-Methyl-2-(piperidin-3-yl)-3h-imidazo[4,5-b]pyridine
1339482-92-6
1g
$ 570.00 2022-06-04
TRC
M233546-500mg
3-Methyl-2-(piperidin-3-yl)-3h-imidazo[4,5-b]pyridine
1339482-92-6
500mg
$ 365.00 2022-06-04
Life Chemicals
F1907-1662-2.5g
3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
1339482-92-6 95%+
2.5g
$802.0 2023-09-07

3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine 関連文献

3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridineに関する追加情報

3-Methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine: A Comprehensive Overview

3-Methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine (CAS No. 1339482-92-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities, including central nervous system (CNS) modulation and anti-inflammatory properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of 3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine.

Chemical Structure and Synthesis

The molecular formula of 3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine is C16H18N4, and its molecular weight is 270.34 g/mol. The compound features a fused imidazopyridine ring system with a piperidine substituent at the 2-position and a methyl group at the 3-position. The unique combination of these functional groups imparts distinct chemical and biological properties to the molecule.

The synthesis of 3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine typically involves multistep reactions. One common approach is the condensation of a suitable pyridine derivative with a piperidine derivative followed by cyclization to form the imidazopyridine ring. Recent advancements in synthetic methodologies have focused on improving the efficiency and selectivity of these reactions, often employing transition metal catalysts and green chemistry principles to minimize environmental impact.

Biological Activities

3-Methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine has been extensively studied for its potential therapeutic applications. One of its key biological activities is its ability to modulate the central nervous system (CNS). Specifically, it has shown promise as an agonist or antagonist of specific neurotransmitter receptors, such as serotonin and dopamine receptors. This property makes it a potential candidate for treating neurological disorders such as depression, anxiety, and Parkinson's disease.

In addition to its CNS effects, 3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine has also demonstrated anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models. These findings suggest that the compound may have therapeutic potential in inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).

Clinical Trials and Research Advances

The therapeutic potential of 3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine has been further explored through preclinical and early-stage clinical trials. Preclinical studies in animal models have demonstrated promising results in terms of efficacy and safety. For instance, in rodent models of depression and anxiety, administration of the compound led to significant improvements in behavioral outcomes without notable side effects.

In human clinical trials, preliminary data have shown that 3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine is well-tolerated at various dose levels. Phase I trials have primarily focused on assessing safety and pharmacokinetics, while Phase II trials are currently underway to evaluate its efficacy in specific patient populations. These trials are expected to provide more comprehensive insights into the compound's therapeutic potential.

Mechanisms of Action

The mechanisms underlying the biological activities of 3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine are multifaceted. As a modulator of neurotransmitter receptors, it can influence signaling pathways involved in mood regulation and cognitive function. For example, activation or inhibition of serotonin receptors can affect serotonin levels in the brain, leading to changes in mood and behavior.

In terms of its anti-inflammatory properties, the compound may act by inhibiting key enzymes involved in inflammatory processes or by modulating immune cell function. Recent research has also suggested that it may exert its effects through epigenetic mechanisms, such as DNA methylation or histone modification.

Future Perspectives

The ongoing research on 3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine holds great promise for advancing our understanding of its therapeutic potential. Future studies will likely focus on optimizing its pharmacological properties through structural modifications and developing more effective delivery systems. Additionally, exploring combination therapies with other drugs may enhance its efficacy in treating complex diseases.

In conclusion, 3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine (CAS No. 1339482-92-6) is a promising compound with diverse biological activities that warrant further investigation. Its potential applications in neurological disorders and inflammatory diseases make it an exciting area of research for medicinal chemists and pharmaceutical scientists alike.

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